molecular formula C15H14N2O B11872683 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 2401-05-0

3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11872683
CAS No.: 2401-05-0
M. Wt: 238.28 g/mol
InChI Key: OXLYDGOEJRVESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 2401-05-0) is a high-purity chemical compound offered for research and development purposes. This compound belongs to the 2,3-dihydroquinazolin-4(1H)-one structural class, which is recognized as a privileged scaffold in medicinal chemistry with diverse biological activities . This compound is primarily of interest in oncology research. Analogues within this chemical family have demonstrated potent broad-spectrum cytotoxicity against a diverse panel of human cancer cell lines in phenotypic screening assays, including colon (HT29), glioblastoma (U87 and SJ-G2), breast (MCF-7), ovarian (A2780), and lung (H460) carcinomas . The core mechanism of action for biologically active analogues in this series is the inhibition of tubulin polymerization . Tubulin is a central protein in cellular mitosis, and its inhibition disrupts cell division, a validated target for anticancer therapy . Molecular modelling studies suggest that these compounds, such as the highly active naphthyl analogue, interact with the colchicine binding pocket on tubulin, leading to reduced microtubule formation and subsequent G2/M phase cell cycle arrest . Researchers value this chemotype for its simple synthesis and potential as a novel agent to overcome resistance to common chemotherapeutics . The structure is characterized by the molecular formula C 15 H 14 N 2 O and a molecular weight of 238.28 g/mol . Handling Note: For safe handling, consult the Safety Data Sheet (SDS). Based on similar compounds, general precautions should be taken, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2401-05-0

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-9,16H,10H2,1H3

InChI Key

OXLYDGOEJRVESS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CNC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Potassium Carbonate in Methanol: Conventional and Microwave-Assisted Methods

This two-step approach involves initial synthesis of 2-amino-N-(2-substituted-ethyl)benzamide intermediates, followed by cyclization with p-tolualdehyde. Potassium carbonate in methanol serves as both base and catalyst .

Conventional Heating :

  • 2-Amino-N-(2-hydroxyethyl)benzamide (1 mmol) and p-tolualdehyde (1 mmol) are refluxed in methanol with K2_2CO3_3 (1.3 mmol) for 4–6 hours.

  • Post-reaction, K2_2CO3_3 is filtered, and the product crystallizes upon cooling.

Microwave Irradiation :

  • Reaction time reduces to 15–30 minutes at 100°C under microwave conditions.

  • Yields improve to 92–95% due to enhanced kinetic energy and reduced side reactions .

Advantages :

  • Solvent : Methanol is low-cost and recyclable.

  • Scalability : Microwave methods suit high-throughput synthesis.

Squaric Acid-Catalyzed Three-Component Condensation

A one-pot, three-component reaction using isatoic anhydride, p-tolualdehyde, and ammonium acetate in water catalyzed by squaric acid (1 mol%) achieves high efficiency .

Procedure :

  • Isatoic anhydride (1 mmol), p-tolualdehyde (1 mmol), and ammonium acetate (1.2 mmol) are stirred in water (3 mL) with squaric acid at 100°C for 3 hours.

  • The mixture is poured onto ice, filtered, and recrystallized from ethanol.

Optimization :

  • Catalyst : 1 mol% squaric acid maximizes yield (90%) .

  • Temperature : Reactions below 100°C result in incomplete conversion.

Mechanistic Insight :
Squaric acid activates the aldehyde via hydrogen bonding, accelerating nucleophilic attack by the amine group of isatoic anhydride.

Multi-Step Synthesis from Isatoic Anhydride Derivatives

A patent-based method involves sequential functionalization of iso-vanillin derivatives, though adaptions for p-tolyl substitution require:

  • Coupling iso-vanillin with 3-morpholinopropyl halide.

  • Oxidative cyclization to form the dihydroquinazolinone core .

Challenges :

  • Complexity : Multi-step synthesis lowers overall yield (50–60%).

  • Applicability : Primarily useful for N-substituted derivatives.

Comparative Analysis of Synthesis Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)Green Metrics
GO/Oxone GO + OxoneWater254–687Solvent-free, recyclable catalysts
K2_2CO3_3/Microwave K2_2CO3_3Methanol1000.25–0.592–95Energy-efficient
Squaric Acid Squaric acidWater100390Aqueous, low catalyst loading
Multi-Step N/ATHF60–802450–60High waste generation

Characterization and Analytical Data

  • FT-IR : C=O stretch at 1660–1680 cm⁻¹; NH stretch at 3200–3300 cm⁻¹ .

  • 13C^{13}C NMR : Carbonyl carbon at δ 163–165 ppm; aromatic carbons at δ 120–140 ppm .

  • XRD : Monoclinic crystal structure for intermediates, confirming cyclization .

Chemical Reactions Analysis

One-Pot Condensation with Cerium-Based Catalyst

A cerium complex [Ce(L-Pro)₂]₂(Oxa) (5 mol%) in ethanol efficiently catalyzes the reaction between benzaldehydes and anthranilamide. Key features:

  • Yield : 89% for 2-phenyl derivatives .

  • Conditions : 50–55 °C for 4–4.5 hours .

  • Versatility : Tolerates electron-donating (e.g., -Me, -OMe) and -withdrawing (e.g., -NO₂, -F) groups on benzaldehydes .

Silica Chloride-Catalyzed Reaction

Silica chloride acts as a reusable catalyst in a three-component condensation involving benzaldehydes, isatoic anhydride, and ammonium acetate:

  • Yield : Up to 90% .

  • Reusability : Maintains activity over multiple cycles; yield drops after 5–6 cycles .

Potassium Carbonate in Methanol

Microwave or conventional heating with potassium carbonate achieves high yields:

  • Yield : 86–92% (microwave method) .

  • Conditions : Methanol reflux for 4–6 hours .

Reaction Mechanism

The synthesis typically proceeds via a three-step mechanism :

  • Condensation : Benzaldehyde reacts with anthranilamide to form an imine intermediate .

  • Cyclization : Intramolecular cyclization occurs, forming the dihydroquinazolinone core .

  • Decarboxylation : Loss of CO₂ yields the final product .

For squaric acid-catalyzed reactions, the catalyst stabilizes the transition state by polarizing intermediates .

Spectral Characterization

Key spectral data confirms the compound’s structure:

Spectral Data Details
IR (KBr) Peaks at 1658 cm⁻¹ (C=O), 1607 cm⁻¹ (C=C)
¹H NMR (CDCl₃) δ 7.89 (d, J = 6.9 Hz, aromatic), δ 6.92 (t, J = 8.3 Hz, aromatic)
¹³C NMR (CDCl₃) δ 163.6 (carbonyl), δ 128.07 (aromatic carbons)
MS (ESI) m/z = 257 [M+H]+ for 2-(4-fluorophenyl) analog

Catalyst Reusability

Catalyst Reusability Yield Retention
[Ce(L-Pro)₂]₂(Oxa)3 cycles without significant loss ~89% (first cycle)
Silica chloride5–6 cycles ~85% (third cycle)
Squaric acidSingle-use (water-soluble) N/A

Scientific Research Applications

Synthesis of 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one

The synthesis of this compound typically involves the condensation of p-toluidine with various aldehydes or ketones in the presence of suitable catalysts. For instance, recent studies have demonstrated the use of environmentally friendly methods for synthesizing this compound, emphasizing efficiency and yield improvement under mild conditions .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable candidate for pharmaceutical applications:

  • Anticancer Activity : Various derivatives of 2,3-dihydroquinazolin-4(1H)-ones have been shown to possess significant anticancer properties. For example, compounds with modifications at the 6 and 8 positions have demonstrated potent inhibitory effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies indicate that this compound can exhibit antimicrobial activity against various pathogens. The structure-activity relationship suggests that modifications can enhance efficacy against specific bacterial strains .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of this compound, with in vitro studies showing inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound extend across several domains:

  • Antileishmanial Agents : Recent investigations have identified derivatives of this compound as promising candidates for treating leishmaniasis. In silico studies have demonstrated their strong binding affinity to key proteins involved in the disease's pathology, indicating potential for further development as anti-leishmanial drugs .
  • Diabetes Management : Some studies have explored the potential of 2,3-dihydroquinazolin-4(1H)-ones as α-glucosidase inhibitors, which could be beneficial in managing type 2 diabetes by regulating blood glucose levels .

Case Studies

StudyFindingsApplications
Khaksar et al. (2014)Developed a facile synthesis method for various dihydroquinazolinonesHighlighted anticancer and antimicrobial activities
Nature (2024)Investigated sulfonated magnetic spirulina as a catalyst for synthesizing dihydroquinazolinonesEmphasized the importance in drug discovery and development
MDPI (2021)Reported on anti-leishmanial activities through molecular docking studiesSuggested further exploration as therapeutic agents

Mechanism of Action

The mechanism of action of 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in its role as a kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dihydroquinazolin-4(1H)-one derivatives vary in substituents at the 2- and 3-positions, influencing their physicochemical properties and bioactivity. Below is a systematic comparison:

Aryl-Substituted Derivatives

Compound Substituents (Position) Synthesis Method Yield (%) Key Bioactivity Reference
3-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one 3-(p-tolyl) Microwave in 2-MeTHF 98 Anticancer, antimicrobial
3-(4-Bromophenyl)-2-(m-tolyl) derivative (2j) 3-(4-bromophenyl), 2-(m-tolyl) CoFe2O4-Sp-SO3H catalyst in water 85 Not specified
3-(4-Fluorophenyl)-2-styryl derivative (4a) 3-(4-fluorophenyl), 2-styryl Citric acid-catalyzed three-component reaction 90 Antitubulin activity
  • Key Differences: Electron-withdrawing groups (e.g., bromo in 2j) may enhance catalytic coupling efficiency but reduce solubility.

Heterocyclic Hybrid Derivatives

Compound Hybrid Structure Synthesis Catalyst Yield (%) Bioactivity Reference
3-Alkyl-2-(1,2,3-triazolyl)thio derivative 2-(triazolyl)thio, 3-alkyl Cu@Py-Oxa@SPION 77–86 Antimicrobial, anticancer
3-(4-Chlorophenyl)-dihydroimidazo-quinazolinone Fused imidazole ring Multi-step synthesis 60 µ-Opioid receptor agonist
  • Key Differences :
    • Triazole-thioether hybrids (e.g., Cu@Py-Oxa@SPION-synthesized derivatives) exhibit dual functionality: triazoles enhance antimicrobial activity, while thioethers improve membrane permeability .
    • Fused imidazole derivatives (e.g., compound in ) show structural mimicry of morphine, enabling µ-opioid receptor binding.

Functional Group Variations

Compound Functional Group Melting Point (°C) Pharmacological Role Reference
3-(p-Tolyl)-dihydroquinazolinone p-Methylphenyl 136–138 Cholinesterase inhibition
2-(5-Methylfuran-2-yl) derivative (6u) Furan ring 158–160 TRPM2 channel inhibition
3-(Pyridin-3-ylmethyl)-2-thioxo derivative Pyridylmethyl, thioxo Not reported TSH receptor antagonism
  • Furan-substituted derivatives (e.g., 6u) exhibit ion channel modulation due to electronegative oxygen atoms .

Biological Activity

3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a derivative of the dihydroquinazolinone class, which has garnered attention for its diverse biological activities. This compound belongs to a broader category of nitrogen-containing heterocycles known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}

The synthesis typically involves the condensation of p-toluidine with isatoic anhydride under acidic conditions. Recent advancements in synthetic methodologies have focused on greener approaches, utilizing organocatalysts and deep eutectic solvents to enhance yield and reduce environmental impact .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of dihydroquinazolinones. For instance, derivatives have shown significant antiproliferative activity against various human cancer cell lines. The compound this compound has been evaluated for its ability to inhibit cell growth in breast (MDA-MB-231), colon (HT-29), and lung (A549) cancer cell lines. The IC50 values indicate promising activity comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference
MDA-MB-23115.6
HT-2922.4
A54918.7

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies indicate that this compound exhibits inhibitory effects against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli64

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Case Studies

A notable case study investigated the use of this compound in a mouse model of breast cancer. The compound was administered orally at varying doses over four weeks. Results showed a significant reduction in tumor size compared to the control group, alongside a decrease in metastasis to lymph nodes .

Q & A

Q. What are the common synthetic routes for 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one, and what catalysts are typically employed?

The compound is synthesized via multi-component reactions (MCRs) involving isatoic anhydride, p-tolyl-substituted aldehydes, and amines/ammonium salts. Catalysts like hydroxyapatite nanoparticles (HAP NPs) and β-cyclodextrin-SO3H are widely used for their recyclability and efficiency in aqueous media. For example, HAP NPs enable high yields (≥85%) under mild conditions and can be reused for six cycles without significant loss in activity . Silica chloride and COF-MOF heterostructures have also been employed, offering short reaction times (1–3 hours) and compatibility with green solvents .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

  • 1H NMR : Peaks at δ 2.31 ppm (methyl group in p-tolyl) and aromatic protons between δ 6.71–8.17 ppm confirm substituent positions .
  • IR Spectroscopy : Stretching vibrations at 1656 cm⁻¹ (C=O) and 3312 cm⁻¹ (N-H) validate the dihydroquinazolinone core .
  • UV/Vis : Absorption maxima near 270–300 nm are typical for conjugated systems in derivatives .
  • Melting Point : Pure derivatives exhibit sharp melting points (e.g., 224°C for the p-tolyl analog) .

Q. What are the known biological activities of this compound and its derivatives?

Derivatives exhibit anti-inflammatory, antimicrobial, and cytotoxic properties. For instance:

  • Anti-inflammatory : Substitution with nitro or bromo groups (e.g., G2-3, G3-3) reduces edema in rodent models .
  • Antimicrobial : Schiff-base derivatives complexed with Cu(II) show potent activity against S. aureus (MIC ≤ 8 µg/mL) .
  • Cytotoxic : Chloro- and nitro-substituted analogs induce apoptosis in MCF-7 cells via caspase-8 activation and NF-κB inhibition .

Q. How is the purity of synthesized 3-(p-tolyl)-derivative assessed?

Purity is confirmed via:

  • Chromatography : TLC or HPLC to check for unreacted precursors.
  • Melting Point Analysis : Consistency with literature values (e.g., 224°C) .
  • Elemental Analysis : Matching calculated and observed C, H, N percentages (e.g., C: 77.04% vs. 77.1% observed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and catalyst recyclability?

  • Catalyst Loading : HAP NPs achieve optimal yields at 15 mg/mL; excess catalyst may hinder diffusion .
  • Solvent : Aqueous media (e.g., water/ethanol mixtures) enhance green chemistry metrics while maintaining yields >80% .
  • Temperature : Reactions at 70–90°C balance energy efficiency and reaction rate .
  • Reusability : β-cyclodextrin-SO3H retains 85% efficiency after three cycles, while HAP NPs last six cycles; surface regeneration via calcination (400°C, 2 hours) restores activity .

Q. How to address discrepancies in reported catalytic efficiencies for its synthesis?

Variations arise from:

  • Catalyst Structure : HAP NPs (high surface area) vs. β-cyclodextrin-SO3H (host-guest interactions) .
  • Substrate Scope : Electron-withdrawing groups on aldehydes reduce yields by 10–15% compared to electron-donating groups .
  • Reaction Setup : Microwave-assisted methods (e.g., 50 W, 10 minutes) can outperform conventional reflux .

Q. What strategies exist for modifying the compound's structure to enhance biological activity?

  • Substituent Engineering : Introducing nitro (e.g., compound 58) or chloro groups (compound 57) enhances cytotoxicity via ROS generation .
  • Metal Complexation : Cu(II) or Zn(II) coordination improves antimicrobial activity by disrupting bacterial membranes .
  • Hybridization : Fusion with thiadiazole rings (e.g., compound 4a) broadens antibacterial spectra .

Q. How to analyze the role of substituents on the dihydroquinazolinone core in biological activity?

  • SAR Studies : Compare IC50 values of derivatives with varying substituents. For example, nitro groups at the para position (compound 36) show 2-fold higher cytotoxicity than meta-substituted analogs .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like NF-κB or bacterial topoisomerases .

Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?

  • Solvent Recovery : Aqueous systems reduce waste but require energy-intensive distillation for solvent reuse .
  • Catalyst Leaching : Nanoparticle aggregation in large batches lowers recyclability; sonication or stirring (500 rpm) mitigates this .
  • Byproduct Management : Unreacted isatoic anhydride (≤5%) must be removed via recrystallization or column chromatography .

Q. What computational methods support the design of new derivatives with improved properties?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
  • MD Simulations : Assess binding stability of derivatives with proteins (e.g., caspase-8) over 100-ns trajectories .
  • QSAR Models : Correlate substituent hydrophobicity (logP) with antimicrobial potency to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.